molecular formula C24H42N2O6 B14038778 Aloc-Asp(OtBu)-OH.DCHA

Aloc-Asp(OtBu)-OH.DCHA

Cat. No.: B14038778
M. Wt: 454.6 g/mol
InChI Key: BWZPYGCMXCOSND-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aloc-Asp(OtBu)-OH.DCHA, also known as (S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, is a compound used in various chemical and biological research applications. It is a derivative of aspartic acid, modified with an allyloxycarbonyl (Aloc) protecting group and a tert-butyl (OtBu) ester group. The compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aloc-Asp(OtBu)-OH.DCHA typically involves the protection of the amino and carboxyl groups of aspartic acid. The allyloxycarbonyl (Aloc) group is introduced to protect the amino group, while the tert-butyl (OtBu) ester is used to protect the carboxyl group. The synthesis can be carried out using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity compounds suitable for research and industrial applications .

Mechanism of Action

The mechanism of action of Aloc-Asp(OtBu)-OH.DCHA involves its role as a protected amino acid derivative. The protecting groups (Aloc and OtBu) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s reactivity and stability make it an essential tool in organic synthesis and peptide chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of protecting groups, which provide a balance of stability and reactivity. The Aloc group offers selective deprotection under mild conditions, making it suitable for complex peptide synthesis .

Properties

Molecular Formula

C24H42N2O6

Molecular Weight

454.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(prop-2-enoxycarbonylamino)butanoic acid

InChI

InChI=1S/C12H19NO6.C12H23N/c1-5-6-18-11(17)13-8(10(15)16)7-9(14)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-;/m0./s1

InChI Key

BWZPYGCMXCOSND-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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